molecular formula C15H21N5O4 B1669581 N<sup>6</sup>-Cyclopentyladenosin CAS No. 41552-82-3

N6-Cyclopentyladenosin

Katalognummer: B1669581
CAS-Nummer: 41552-82-3
Molekulargewicht: 335.36 g/mol
InChI-Schlüssel: SQMWSBKSHWARHU-SDBHATRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N6-Cyclopentyladenosine is a synthetic adenosine derivative that acts as a selective agonist for the adenosine A1 receptor. This compound is known for its potent cardiovascular effects and is widely used in scientific research to study the adenosine receptors. It has a molecular formula of C15H21N5O4 and a molar mass of 335.36 g/mol .

Wissenschaftliche Forschungsanwendungen

N6-Cyclopentyladenosin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

    Chemie: Wird als Werkzeug verwendet, um die Adenosinrezeptoren und ihre Wechselwirkungen mit anderen Molekülen zu untersuchen.

    Biologie: Untersucht für seine Rolle bei der Modulation von zellulären Signalwegen, insbesondere derer, die den Adenosin-A1-Rezeptor betreffen.

    Medizin: Erforscht für seine potenziellen therapeutischen Wirkungen bei Herz-Kreislauf-Erkrankungen, Epilepsie und Neuroprotektion.

    Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf die Adenosinrezeptoren abzielen.

5. Wirkmechanismus

N6-Cyclopentyladenosin entfaltet seine Wirkungen durch selektive Bindung an und Aktivierung des Adenosin-A1-Rezeptors. Diese Aktivierung führt zu einer Kaskade von intrazellulären Signalereignissen, einschließlich der Hemmung der Adenylatcyclase, der Reduktion des cAMP-Spiegels und der Modulation der Ionenkanalaktivität. Diese Effekte führen zu verschiedenen physiologischen Reaktionen wie einer verringerten Herzfrequenz und Vasodilatation .

Ähnliche Verbindungen:

    N6-Methyladenosin: Ein weiteres Adenosinderivat mit ähnlicher Rezeptoraffinität, aber unterschiedlichen pharmakokinetischen Eigenschaften.

    2-Chlor-N6-cyclopentyladenosin: Ein Derivat mit einem Chloratom an der 2-Position, das eine andere Rezeptorselektivität und Potenz bietet.

    8-Cyclopentyl-1,3-dipropylxanthin: Ein Xanthin-Derivat mit Adenosin-Rezeptor-Antagonisten-Eigenschaften.

Einzigartigkeit: N6-Cyclopentyladenosin ist aufgrund seiner hohen Selektivität und Potenz für den Adenosin-A1-Rezeptor einzigartig, was es zu einem wertvollen Werkzeug in der Forschung und potenziellen therapeutischen Anwendungen macht .

Wirkmechanismus

Target of Action

N6-Cyclopentyladenosine (CPA) is a potent and selective agonist of the adenosine A1 receptor . The adenosine A1 receptor is a G protein-coupled receptor that plays a crucial role in many physiological processes, including neurotransmission, cardiac rhythm, and sleep regulation .

Mode of Action

CPA interacts with the adenosine A1 receptor, mimicking the action of adenosine, a ubiquitous endogenous modulator . This interaction triggers a series of intracellular events, leading to the modulation of various physiological processes .

Biochemical Pathways

The activation of the adenosine A1 receptor by CPA can inhibit the excessive release of excitatory neurotransmitters like glutamate . This effect is particularly significant in the central nervous system, where it contributes to the anticonvulsant action of adenosine .

Pharmacokinetics

This suggests that CPA can cross the blood-brain barrier, a critical factor for drugs acting on central nervous system targets .

Result of Action

CPA exhibits several effects due to its interaction with the adenosine A1 receptor. It acts as an anticonvulsant and might exhibit protective actions against aminophylline-induced seizures . CPA also exhibits an analgesic effect against acute, arthritis-induced, and neuropathic pain .

Action Environment

The action of CPA, like many other drugs, can be influenced by various environmental factors. For instance, the presence of other drugs can affect the action of CPA. As an example, the antinociceptive effect of CPA is linked to opioid receptors . Therefore, the presence of opioid receptor agonists or antagonists could potentially influence the efficacy of CPA .

Safety and Hazards

When handling N6-Cyclopentyladenosine, it’s important to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemische Analyse

Biochemical Properties

N6-Cyclopentyladenosine interacts with the adenosine A1 receptor, exhibiting high affinity and selectivity . The Ki values for human A1, A2A, and A3 receptors are 2.3 nM, 790 nM, and 43 nM, respectively . This interaction with the adenosine A1 receptor is central to its role in biochemical reactions.

Cellular Effects

N6-Cyclopentyladenosine has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to have anticonvulsant activity and might exhibit protective actions against aminophylline-induced seizures .

Molecular Mechanism

The molecular mechanism of action of N6-Cyclopentyladenosine involves its binding to the adenosine A1 receptor. This binding can lead to enzyme inhibition or activation and changes in gene expression . The exact mechanism of action can depend on the specific cellular context and the presence of other signaling molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N6-Cyclopentyladenosine can change over time. For instance, it has been shown to increase hippocampal afterdischarge thresholds in rats of various ages . The specific temporal effects can depend on the experimental conditions and the specific biological system being studied.

Dosage Effects in Animal Models

The effects of N6-Cyclopentyladenosine can vary with different dosages in animal models. For example, both 0.5 mg/kg and 1 mg/kg doses of N6-Cyclopentyladenosine significantly increased hippocampal afterdischarge thresholds in rats of various ages . The higher dose significantly decreased the afterdischarge threshold in 25-day-old rats .

Metabolic Pathways

N6-Cyclopentyladenosine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is known to regulate free fatty acid metabolism, lipolysis, heart rate, and blood pressure .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: N6-Cyclopentyladenosin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Cyclopentyllierung von Adenosin beinhaltet. Die wichtigsten Schritte umfassen:

    Schutz der Hydroxylgruppen: Adenosin wird zunächst an den 2’, 3’ und 5’ Hydroxylgruppen mit einer geeigneten Schutzgruppe wie Benzoyl oder Acetyl geschützt.

    N6-Cyclopentyllierung: Das geschützte Adenosin wird dann in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) mit Cyclopentylamin umgesetzt, um die Cyclopentylgruppe an der N6-Position einzuführen.

    Entschützung: Der letzte Schritt umfasst die Entfernung der Schutzgruppen, um N6-Cyclopentyladenosin zu erhalten.

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden nicht umfassend dokumentiert sind, würde die Synthese von N6-Cyclopentyladenosin im größeren Maßstab wahrscheinlich die Optimierung der oben genannten Syntheseroute beinhalten, um Ausbeute und Reinheit zu verbessern. Dies könnte die Verwendung von automatisierten Synthesegeräten und Hochleistungsflüssigchromatographie (HPLC) zur Reinigung umfassen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N6-Cyclopentyladenosin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation der Hydroxylgruppen zu Ketonen oder Aldehyden führen, während die Substitution an der N6-Position verschiedene N6-substituierte Derivate erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

    N6-Methyladenosine: Another adenosine derivative with similar receptor affinity but different pharmacokinetic properties.

    2-Chloro-N6-cyclopentyladenosine: A derivative with a chlorine atom at the 2-position, offering different receptor selectivity and potency.

    8-Cyclopentyl-1,3-dipropylxanthine: A xanthine derivative with adenosine receptor antagonist properties.

Uniqueness: N6-Cyclopentyladenosine is unique due to its high selectivity and potency for the adenosine A1 receptor, making it a valuable tool in research and potential therapeutic applications .

Eigenschaften

IUPAC Name

(2R,3R,4S,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4/c21-5-9-11(22)12(23)15(24-9)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,21-23H,1-5H2,(H,16,17,19)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMWSBKSHWARHU-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56422170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41552-82-3
Record name N6-cyclopentyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41552-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(6)-Cyclopentyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041552823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-CYCLOPENTYLADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LG47VG1ID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N6-Cyclopentyladenosine
Reactant of Route 2
Reactant of Route 2
N6-Cyclopentyladenosine
Reactant of Route 3
N6-Cyclopentyladenosine
Reactant of Route 4
Reactant of Route 4
N6-Cyclopentyladenosine
Reactant of Route 5
Reactant of Route 5
N6-Cyclopentyladenosine
Reactant of Route 6
N6-Cyclopentyladenosine
Customer
Q & A

A: N6-Cyclopentyladenosine (N6-Cyclopentyladenosine) is a highly selective agonist for the adenosine A1 receptor (A1AR). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Upon binding to A1ARs, N6-Cyclopentyladenosine initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase activity. [, , , , , ] This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels. [, , , , , ] Downstream effects of A1AR activation by N6-Cyclopentyladenosine vary depending on the cell type and tissue but commonly include:

  • Bradycardia: N6-Cyclopentyladenosine slows heart rate by activating A1ARs on cardiac muscle cells. [, , , , , , ] This effect is mediated by the inhibition of L-type calcium channels. [, ]
  • Anticonvulsant Activity: N6-Cyclopentyladenosine displays anticonvulsant effects in various animal models of epilepsy. [, , ] While the exact mechanisms remain to be fully elucidated, they likely involve modulation of neuronal excitability. [, , ]
  • Antinociception: N6-Cyclopentyladenosine produces analgesic effects in models of pain, particularly in inflammatory pain. [, ] This effect has been linked to the activation of κ-opioid receptors. []
  • Inhibition of Neurotransmitter Release: N6-Cyclopentyladenosine reduces the release of various neurotransmitters, including acetylcholine and tachykinins, from enteric nerve endings. [, , ] This effect contributes to the modulation of intestinal motility. []

ANone: While the provided research articles focus on the pharmacological characterization of N6-Cyclopentyladenosine, they do not delve into detailed spectroscopic data. For a complete structural characterization, refer to chemical databases like PubChem or ChemSpider.

ANone: The provided research articles primarily focus on the pharmacological aspects of N6-Cyclopentyladenosine and do not cover its material compatibility and stability or its performance in non-biological applications.

ANone: N6-Cyclopentyladenosine is primarily recognized for its pharmacological activity as an adenosine A1 receptor agonist and is not known to possess catalytic properties. The provided research articles focus on its biological effects and do not indicate any catalytic applications.

ANone: Several research papers explore the structure-activity relationship (SAR) of N6-Cyclopentyladenosine by examining the effects of structural modifications on its activity, potency, and selectivity:

  • A1AR Selectivity: Modifications at the 2-position of the adenine ring, such as the addition of a chlorine atom (2-chloro-N6-Cyclopentyladenosine), can further enhance A1AR selectivity. [, ]
  • Partial Agonism: Introduction of alkylamino substituents at the 8-position of the adenine ring can lead to compounds with partial agonist activity at A1ARs. [] For instance, 8-methylamino-N6-Cyclopentyladenosine (8MCPA) and 8-ethylamino-N6-Cyclopentyladenosine (8ECPA) exhibited reduced intrinsic activity compared to N6-Cyclopentyladenosine in reducing heart rate in rats. []
  • Influence of N6-Substituent: The N6-cyclopentyl group is crucial for A1AR affinity. [] Modifications to this group can significantly impact potency and selectivity.

ANone: The provided research articles primarily focus on the pharmacological characterization of N6-Cyclopentyladenosine and do not provide detailed information about its stability characteristics or specific formulation strategies.

ANone: The provided research articles are primarily concerned with the scientific and pharmacological aspects of N6-Cyclopentyladenosine and do not address specific SHE (Safety, Health, and Environment) regulations. As a research chemical, handling N6-Cyclopentyladenosine requires adherence to standard laboratory safety protocols and relevant regulations for handling potentially hazardous substances.

ANone: Several studies have investigated the pharmacokinetic and pharmacodynamic properties of N6-Cyclopentyladenosine in rats:

  • Pharmacokinetics: N6-Cyclopentyladenosine displays a rapid elimination half-life in rats (around 7 minutes) after intravenous administration. [, ] Structural modifications, such as 8-alkylamino substitutions, can lead to a larger volume of distribution and longer terminal half-lives (17-24 minutes). []
  • Pharmacodynamics: The relationship between N6-Cyclopentyladenosine concentration and its cardiovascular effects, particularly heart rate reduction, can be described by the sigmoidal Emax model. [, ]
  • Metabolism: While the research articles do not provide a detailed metabolic profile of N6-Cyclopentyladenosine, they suggest that it is not extensively metabolized into active metabolites, as determined by radioreceptor assays. []

ANone: Numerous studies highlight the in vitro and in vivo efficacy of N6-Cyclopentyladenosine in various experimental settings:

  • In vitro: N6-Cyclopentyladenosine effectively inhibits forskolin-stimulated cAMP accumulation in cells expressing A1ARs, confirming its agonist activity at the cellular level. [, ] It also demonstrates inhibitory effects on neurotransmitter release from enteric nerve endings in isolated tissue preparations. [, ]
  • In vivo: N6-Cyclopentyladenosine exhibits significant efficacy in various animal models:
    • Cardiovascular Effects: It produces bradycardia and hypotension in rats, demonstrating its effects on the cardiovascular system. [, , , , , , , ]
    • Anticonvulsant Activity: N6-Cyclopentyladenosine effectively reduces seizure susceptibility in animal models of epilepsy. [, , ]
    • Antinociception: It displays significant analgesic effects in models of inflammatory pain. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.